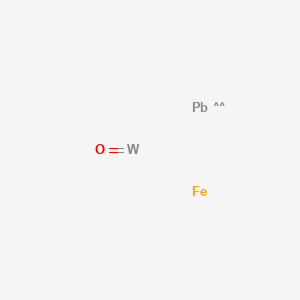
Pyridinium, 3-(bromoacetyl)-1-(phenylmethyl)-, bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthesis of pyridinium, 3-(bromoacetyl)-1-(phenylmethyl)-, bromide typically involves the reaction of pyridine derivatives with bromoacetyl bromide and benzyl bromide under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane, with the temperature maintained at a specific range to ensure optimal yield . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the compound’s purity.
化学反应分析
Pyridinium, 3-(bromoacetyl)-1-(phenylmethyl)-, bromide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromoacetyl group can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield reduced forms.
Photochemical Reactions: Exposure to light can induce photochemical transformations, resulting in structurally complex motifs.
Common reagents used in these reactions include nucleophiles like amines, oxidizing agents such as hydrogen peroxide, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
Pyridinium, 3-(bromoacetyl)-1-(phenylmethyl)-, bromide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to introduce bromoacetyl groups into molecules.
Biology: Studied for its potential antimicrobial and anticancer properties due to its ability to interact with biological molecules.
Medicine: Investigated for its potential use in drug development, particularly in designing compounds with enhanced biological activity.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical processes.
作用机制
The mechanism by which pyridinium, 3-(bromoacetyl)-1-(phenylmethyl)-, bromide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The bromoacetyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. This interaction can affect various cellular pathways, resulting in the compound’s biological effects .
相似化合物的比较
Pyridinium, 3-(bromoacetyl)-1-(phenylmethyl)-, bromide can be compared with other pyridinium salts such as:
- Pyridinium, 3-(chloroacetyl)-1-(phenylmethyl)-, chloride
- Pyridinium, 3-(iodoacetyl)-1-(phenylmethyl)-, iodide
These compounds share similar structures but differ in the halogen atom attached to the acetyl group.
属性
CAS 编号 |
64142-37-6 |
|---|---|
分子式 |
C14H13Br2NO |
分子量 |
371.07 g/mol |
IUPAC 名称 |
1-(1-benzylpyridin-1-ium-3-yl)-2-bromoethanone;bromide |
InChI |
InChI=1S/C14H13BrNO.BrH/c15-9-14(17)13-7-4-8-16(11-13)10-12-5-2-1-3-6-12;/h1-8,11H,9-10H2;1H/q+1;/p-1 |
InChI 键 |
QKXWSMATBJEASR-UHFFFAOYSA-M |
规范 SMILES |
C1=CC=C(C=C1)C[N+]2=CC=CC(=C2)C(=O)CBr.[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Formaldehyde;2-[(2-methylphenoxy)methyl]oxirane](/img/structure/B14508521.png)
![5-Methoxy-2,4-diphenylpyrimido[5,4-C]quinoline](/img/structure/B14508527.png)

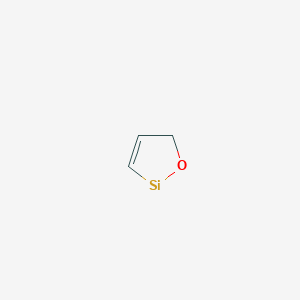
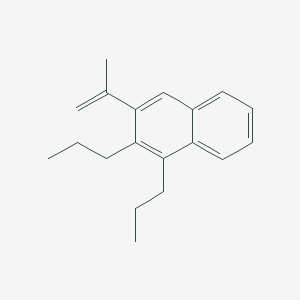

![Diethyl [(5-methyl-1,3-benzoxazol-2-yl)methyl]phosphonate](/img/structure/B14508556.png)

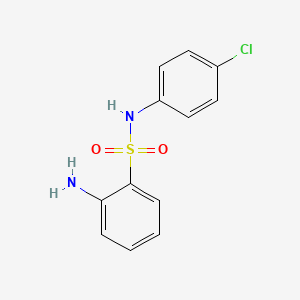
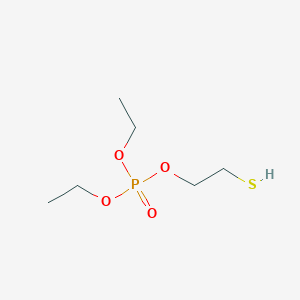
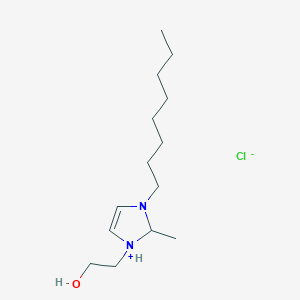
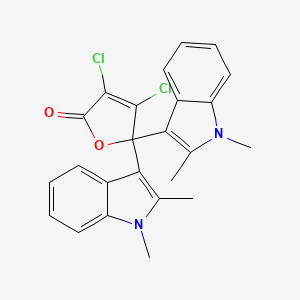
![4-[Bis(2-hydroxyethyl)amino]but-2-YN-1-YL hexanoate](/img/structure/B14508611.png)
